

Commercial Sourcing and Quality Verification of High-Purity o-Isobutyltoluene: A Technical Guide

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Compound of Interest

Compound Name: ***o*-Isobutyltoluene**

Cat. No.: **B13823792**

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This technical guide provides a comprehensive overview of the commercial landscape for sourcing high-purity ***o*-isobutyltoluene**, a critical raw material in various research and development applications, including pharmaceutical synthesis. Due to its specialized nature, high-purity ***o*-isobutyltoluene** is not commonly available as a standard catalog item. Therefore, this guide focuses on the engagement of custom synthesis services to procure this compound at the required purity levels.

Identifying Commercial Suppliers: The Custom Synthesis Route

Initial market analysis indicates a scarcity of "off-the-shelf" high-purity (>99%) ***o*-isobutyltoluene** from major chemical suppliers. The most effective procurement strategy is through chemical companies specializing in custom organic synthesis. These companies can synthesize ***o*-isobutyltoluene** to meet specific purity requirements and provide detailed analytical documentation.

Below is a comparative table of potential custom synthesis providers.

Company	Stated Purity Capabilities	Analytical Services Offered	Scale of Synthesis	Noteworthy Features
AbMole BioScience	>95% (high purity)	HPLC, LC-MS, NMR, MS	mg to Kg	Specializes in a diverse range of high-purity pharmaceutical and fine organic chemicals. [1]
Otava Chemicals	>95%	NMR, GC/LC/MS	Small to large	Offers structural modification and provides NMR and LC/MS/MS spectra upon request. [2]
Pi Chemicals	High purity	Not explicitly detailed, but implied	Lab to factory	Strong ties with university and research institutions, offering a broad range of organic synthesis capabilities. [3]
BOC Sciences	High purity	HPLC, GC, MS, NMR	Lab to commercial	Offers product upgrade services like recrystallization and preparative HPLC to enhance purity. [4]
Biosynth	High quality	In-process and final product QC	Lab to large-scale	Over 55 years of experience in complex organic chemical

Quality Verification: Experimental Protocols

Upon receiving a custom-synthesized batch of **o-isobutyltoluene**, rigorous quality control is paramount. The following are standard experimental protocols for verifying the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the purity of **o-isobutyltoluene** and identifying any volatile impurities.

Methodology:

- **Sample Preparation:** A dilute solution of the **o-isobutyltoluene** sample is prepared in a high-purity volatile solvent (e.g., hexane or dichloromethane).
- **Injection:** A small volume (typically 1 μ L) of the prepared sample is injected into the GC inlet, where it is vaporized.
- **Gas Chromatography Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A temperature gradient program is typically used to ensure the elution of all components.
- **Mass Spectrometry Detection:** As components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

- Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The area under the **o-isobutyltoluene** peak relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrum of the main peak should be compared to a reference spectrum of **o-isobutyltoluene** for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

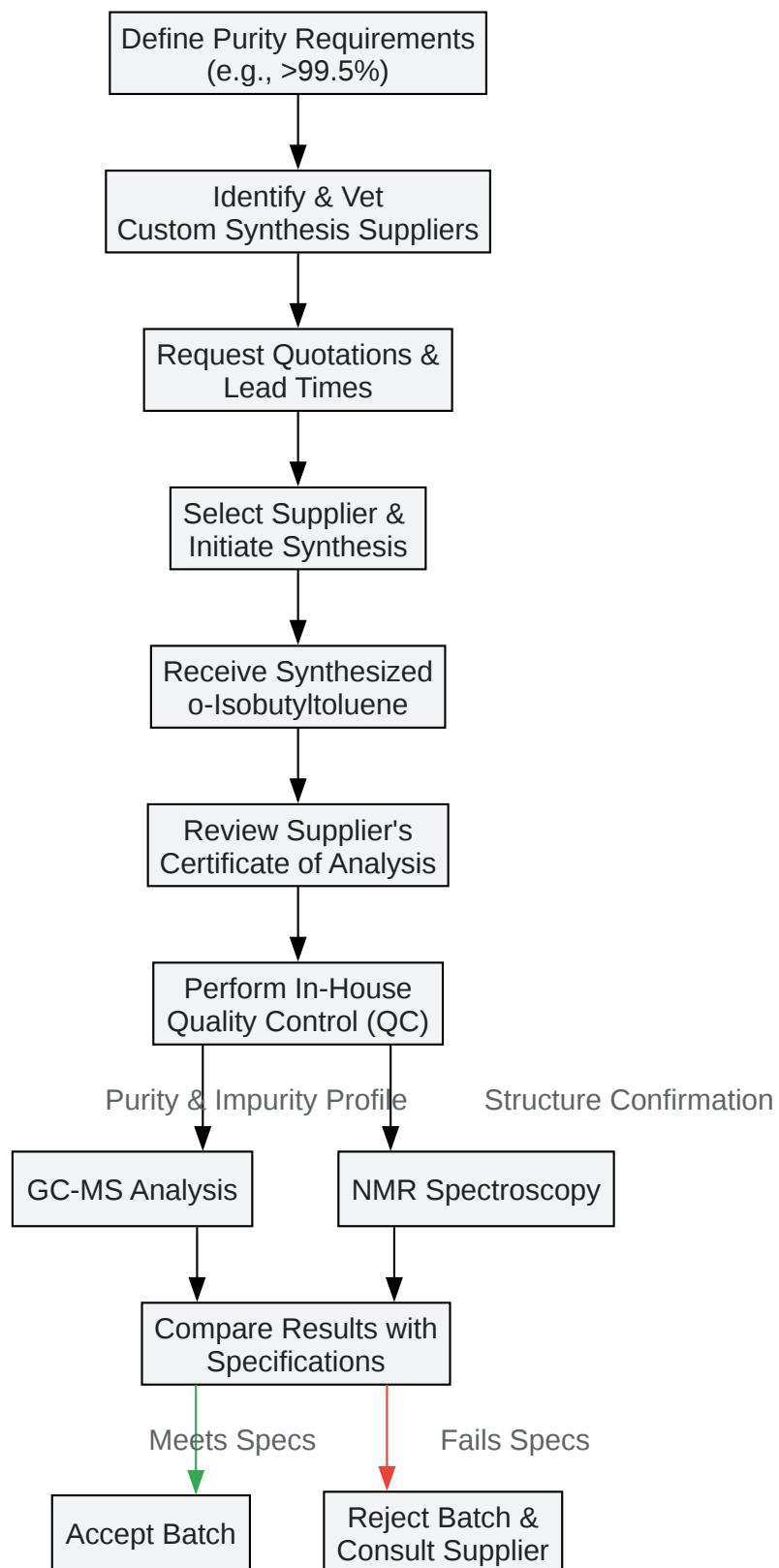
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of the synthesized **o-isobutyltoluene** and can also be used to quantify impurities.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the **o-isobutyltoluene** sample is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
- Data Analysis:
 - Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the known structure of **o-isobutyltoluene**.
 - Purity Assessment: The presence of unexpected peaks may indicate impurities. The relative integration of impurity peaks compared to the product peaks can be used to estimate the level of contamination. For higher accuracy, a known amount of an internal standard can be added to the sample to perform quantitative NMR (qNMR).

Logical Workflow for Procurement and Verification

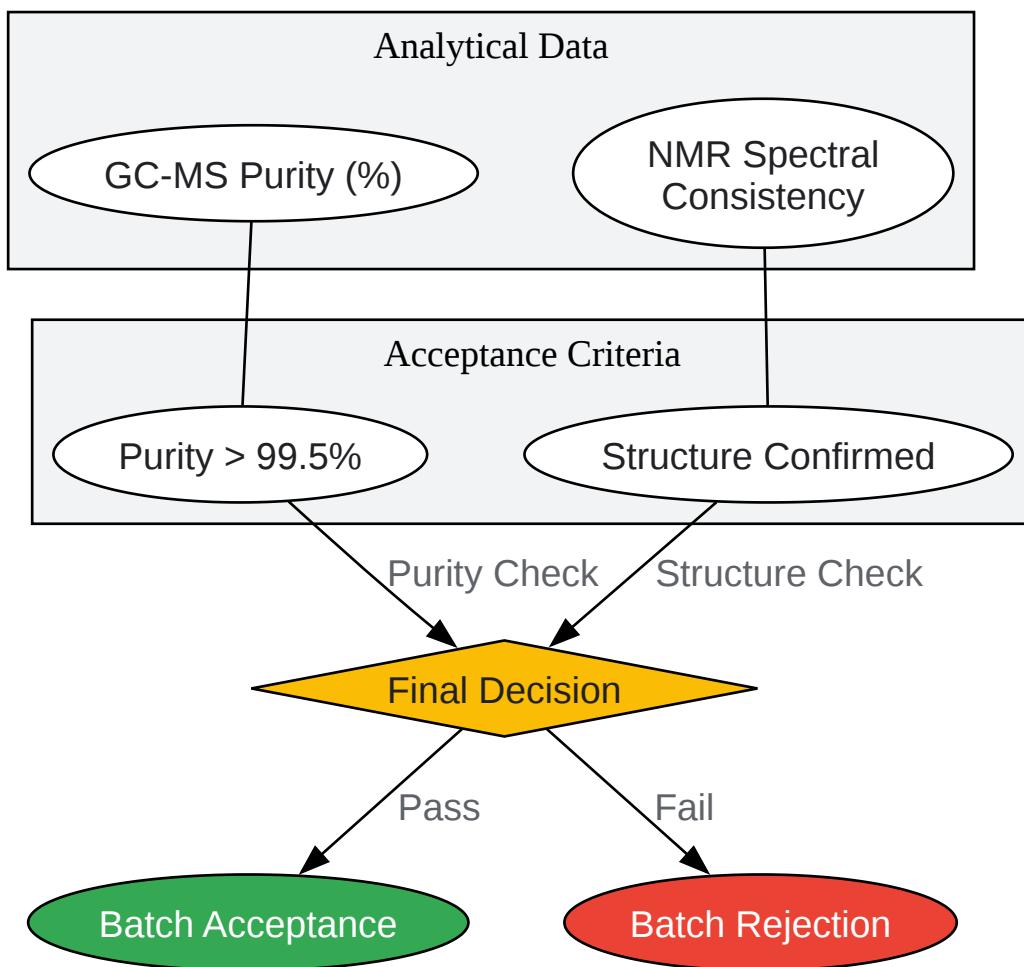
The process of acquiring and verifying high-purity **o-isobutyltoluene** can be visualized as a logical workflow.

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Caption: Procurement and QC workflow for high-purity **o-isobutyltoluene**.

Signaling Pathway for Quality Control Decision

The decision-making process based on the analytical results can be represented as a signaling pathway.



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Caption: Decision pathway for batch acceptance based on QC results.

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